Cas no 89639-98-5 ((2-Chloro-3-nitrophenyl)methanol)

(2-Chloro-3-nitrophenyl)methanol is a versatile aromatic alcohol derivative characterized by the presence of chloro and nitro substituents on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive hydroxyl and electron-withdrawing groups enable selective functionalization, making it valuable for constructing complex molecular frameworks. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Its well-defined structure and purity ensure consistent performance in synthetic applications, supporting precise control over reaction pathways. Proper handling precautions are advised due to potential irritant properties.
(2-Chloro-3-nitrophenyl)methanol structure
89639-98-5 structure
Product Name:(2-Chloro-3-nitrophenyl)methanol
CAS No:89639-98-5
MF:C7H6ClNO3
MW:187.580440998077
MDL:MFCD08236803
CID:61296
PubChem ID:15132843
Update Time:2025-10-28

(2-Chloro-3-nitrophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-3-nitrophenyl)methanol
    • (2-Chloro-3-nitro-phenyl)-methanol
    • 2-Chloro-3-nitrobenzyl alcohol
    • 2-Chlor-3-nitro-benzylalkohol
    • 2-chloro-3-nitrobenzenemethanol
    • 3-nitro-2-chlorobenzyl alcohol
    • Benzenemethanol,2-chloro-3-nitro
    • 2-Chloro-3-nitrobenzenemethanol (ACI)
    • Benzyl alcohol, 2-chloro-3-nitro- (6CI, 7CI)
    • MFCD08236803
    • DB-009094
    • W-204023
    • AS-5996
    • SCHEMBL1067704
    • EN300-218350
    • D95738
    • 89639-98-5
    • MOCPJIDJALBRIX-UHFFFAOYSA-N
    • AB44058
    • AKOS006285520
    • Benzenemethanol, 2-chloro-3-nitro-
    • CS-0197484
    • 2-CHLORO-3-NITROPHENYLBENZYL ALCOHOL
    • DTXSID10568747
    • MDL: MFCD08236803
    • Inchi: 1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
    • InChI Key: MOCPJIDJALBRIX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=C(CO)C=CC=1)=O

Computed Properties

  • Exact Mass: 187.00400
  • Monoisotopic Mass: 187.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.476
  • PSA: 66.05000
  • LogP: 2.26370

(2-Chloro-3-nitrophenyl)methanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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(2-Chloro-3-nitrophenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0.5 h; 5 h
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Catalytic Asymmetric 6π Electrocyclization: Enantioselective Synthesis of Functionalized Indolines
Maciver, Eleanor E.; Thompson, Sam; Smith, Martin D., Angewandte Chemie, 2009, 48(52), 9979-9982

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  50 min, 0 °C
1.2 Reagents: Boron trifluoride etherate ;  30 min, 0 °C; 5 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
New Selective AT2 Receptor Ligands Encompassing a γ-Turn Mimetic Replacing the Amino Acid Residues 4-5 of Angiotensin II Act as Agonists
Rosenstroem, Ulrika; Skoeld, Christian; Plouffe, Bianca; Beaudry, Helene; Lindeberg, Gunnar; et al, Journal of Medicinal Chemistry, 2005, 48(12), 4009-4024

Production Method 3

Reaction Conditions
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Reference
Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent: benzothiazol-2-one 7-ethylamines
Weinstock, Joseph; Gaitanopoulos, Dimitri E.; Stringer, Orum D.; Franz, Robert G.; Hieble, J. Paul; et al, Journal of Medicinal Chemistry, 1987, 30(7), 1166-76

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride Solvents: Water
Reference
Studies directed toward ascertaining the active conformation of 1,4-dihydropyridine calcium entry blockers
Rovnyak, George; Andersen, Niels; Gougoutas, Jack; Hedberg, Anders; Kimball, S. David; et al, Journal of Medicinal Chemistry, 1988, 31(5), 936-44

Production Method 5

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Methanol ,  Water
Reference
Iterative design of a biomimetic catalyst for amino acid thioester condensation
Wu, Huabin; Handoko; Raj, Monika; Arora, Paramjit S., Organic Letters, 2017, 19(19), 5122-5125

Production Method 6

Reaction Conditions
Reference
Preparation of benzoylpyrazoles as herbicides
, European Patent Organization, , ,

(2-Chloro-3-nitrophenyl)methanol Raw materials

(2-Chloro-3-nitrophenyl)methanol Preparation Products

(2-Chloro-3-nitrophenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:89639-98-5)(2-Chloro-3-nitrophenyl)methanol
Order Number:A861112
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):211.0
Email:sales@amadischem.com

(2-Chloro-3-nitrophenyl)methanol Related Literature

Additional information on (2-Chloro-3-nitrophenyl)methanol

(2-Chloro-3-nitrophenyl)methanol: A Comprehensive Overview

(2-Chloro-3-nitrophenyl)methanol, identified by the CAS number 89639-98-5, is a chemical compound that has garnered significant attention in various fields of research, particularly in organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanol group attached to a phenyl ring substituted with chlorine and nitro groups at the 2 and 3 positions, respectively. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule for both academic and industrial applications.

The synthesis of (2-Chloro-3-nitrophenyl)methanol involves a series of well-established organic reactions, including nucleophilic substitution and nitration processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical practices. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing production time while maintaining high yields.

In terms of applications, (2-Chloro-3-nitrophenyl)methanol has been extensively studied for its potential in drug discovery. The compound's structure provides a versatile platform for further functionalization, allowing chemists to explore its role as a lead compound in the development of new pharmaceutical agents. For instance, studies have demonstrated its ability to modulate enzyme activity, making it a promising candidate for anti-inflammatory and anticancer drug development.

Recent research has also highlighted the importance of (2-Chloro-3-nitrophenyl)methanol in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Scientists have investigated its ability to form self-assembled monolayers, which could find applications in nanotechnology and surface engineering.

The environmental impact of (2-Chloro-3-nitrophenyl)methanol has also been a topic of interest. Studies have examined its biodegradability and toxicity profiles, providing insights into its potential risks to ecosystems. Researchers have developed novel degradation pathways using microbial consortia, offering sustainable solutions for waste management and pollution control.

In conclusion, (2-Chloro-3-nitrophenyl)methanol (CAS No: 89639-98-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties continue to drive innovative research, contributing to advancements in pharmacology, materials science, and environmental chemistry. As scientific understanding evolves, this compound is poised to play an even more significant role in shaping future technologies and therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:89639-98-5)(2-Chloro-3-nitrophenyl)methanol
A861112
Purity:99%
Quantity:5g
Price ($):211.0
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